N-benzyl-2-[3-chloro(methylsulfonyl)anilino]acetamide
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Overview
Description
N-benzyl-2-[3-chloro(methylsulfonyl)anilino]acetamide is a synthetic organic compound with the molecular formula C17H19ClN2O3S and a molecular weight of 366.86236 g/mol This compound is characterized by the presence of a benzyl group, a chloro-substituted aniline moiety, and a methylsulfonyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-chloro(methylsulfonyl)anilino]acetamide typically involves the reaction of 3-chloroaniline with benzyl bromide in the presence of a base to form N-benzyl-3-chloroaniline. This intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group. Finally, the acetamide moiety is introduced through the reaction with chloroacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-chloro(methylsulfonyl)anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-[3-chloro(methylsulfonyl)anilino]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-chloro(methylsulfonyl)anilino]acetamide involves its interaction with specific molecular targets and pathways. The chloro and methylsulfonyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[3-chloro-2-methyl(methylsulfonyl)anilino]acetamide: Similar structure but with an additional methyl group on the aniline ring.
N-benzyl-2-[3-chloro-4-methylsulfonyl)anilino]acetamide: Similar structure but with the methylsulfonyl group in a different position on the aniline ring.
Uniqueness
N-benzyl-2-[3-chloro(methylsulfonyl)anilino]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methylsulfonyl groups provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H17ClN2O3S |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-benzyl-2-(3-chloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-23(21,22)19(15-9-5-8-14(17)10-15)12-16(20)18-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,20) |
InChI Key |
BQZOBIIWUIEMRY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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